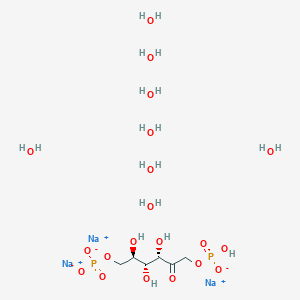
CID 156588330
Description
Properties
CAS No. |
81028-91-3 |
|---|---|
Molecular Formula |
C6H16NaO13P2 |
Molecular Weight |
381.12 g/mol |
IUPAC Name |
trisodium;hydron;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate;octahydrate |
InChI |
InChI=1S/C6H14O12P2.Na.H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;1H2/t3-,5-,6-;;/m1../s1 |
InChI Key |
ICBGQCZBEGKUTM-ABICQQBESA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)(O)[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Synonyms |
1,6-bis(dihydrogen phosphate)-D-fructose, trisodium salt, octahydrate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosfructose trisodium is synthesized through the phosphorylation of fructose. The process involves the reaction of fructose with phosphoric acid in the presence of sodium hydroxide to form the trisodium salt of diphosphofructose . The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of fosfructose trisodium involves large-scale fermentation processes using microorganisms. These microorganisms are genetically engineered to produce high yields of the compound. The fermentation broth is then subjected to purification processes, including filtration and crystallization, to obtain the pure trisodium salt .
Chemical Reactions Analysis
Types of Reactions
Fosfructose trisodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced sugar phosphates.
Substitution: The phosphate groups in fosfructose trisodium can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various phosphorylated sugars and their derivatives. These products are often used in further biochemical studies and applications .
Scientific Research Applications
Fosfructose trisodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving sugar phosphates.
Biology: The compound is studied for its role in cellular metabolism and energy production.
Mechanism of Action
Fosfructose trisodium exerts its effects by stimulating anaerobic glycolysis, a metabolic pathway that generates adenosine triphosphate under low oxygen conditions. This process helps maintain cellular energy levels during ischemic events. The compound targets key enzymes in the glycolytic pathway, enhancing their activity and promoting the production of adenosine triphosphate .
Comparison with Similar Compounds
Similar Compounds
Fructose-1,6-bisphosphate: Another sugar phosphate involved in glycolysis.
Glucose-6-phosphate: A glucose derivative that plays a crucial role in cellular metabolism.
Ribose-5-phosphate: A sugar phosphate involved in the pentose phosphate pathway.
Uniqueness
Fosfructose trisodium is unique due to its specific role in stimulating anaerobic glycolysis and its potential therapeutic applications in cardiovascular and respiratory diseases. Unlike other sugar phosphates, it has a distinct mechanism of action that makes it particularly valuable in research focused on ischemic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


